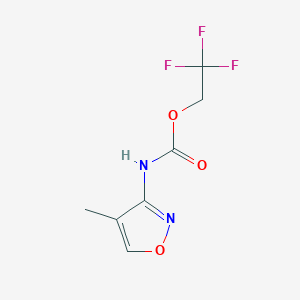

2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3/c1-4-2-15-12-5(4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIFDNGDSUGITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

2,2,2-trifluoroethanol+4-methyl-1,2-oxazole-3-carboxylic acid chloride→2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Trifluoroacetic acid derivatives.

Reduction: Amines derived from the oxazole ring.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates several potential applications in medicinal chemistry:

- Antitumor Activity : Studies have shown that compounds containing oxazole rings can inhibit cancer cell proliferation and induce apoptosis. The trifluoroethyl group enhances lipophilicity and receptor binding affinity, potentially increasing efficacy against various cancer types .

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer. The incorporation of fluorine atoms is known to enhance binding affinity to these targets .

Agrochemical Formulations

The unique properties of 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate make it a candidate for use in agricultural applications:

- Pest Control : As indicated by patents related to similar compounds, this carbamate derivative can serve as an effective pest control agent against arthropods and nematodes. Its stability and efficacy in formulations can improve agricultural productivity while minimizing environmental impact .

Material Science

The compound's chemical stability and unique physical properties allow for potential applications in material science:

- Polymer Chemistry : The incorporation of trifluoroethyl groups into polymers can enhance their thermal and chemical resistance. Research into the synthesis of polymeric materials incorporating this compound could lead to advancements in coatings and protective materials .

| Activity Type | Details |

|---|---|

| Antitumor Activity | Exhibits significant inhibition of cancer cell lines (e.g., breast and ovarian cancers). |

| Enzyme Inhibition | Potential inhibitor for enzymes involved in cancer metabolism; enhanced binding due to fluorination. |

| Agrochemical Efficacy | Effective against pests; stability improves formulation quality. |

In Vitro Studies

A study demonstrated that derivatives of oxazole exhibited nanomolar activity against a range of human cancer cell lines. This suggests a broad-spectrum antitumor potential for compounds like 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate .

Structure-Activity Relationship (SAR)

Investigations into similar oxazole-containing compounds have revealed that modifications at the aromatic ring significantly influence biological activity. The presence of trifluoroethyl groups has been shown to enhance potency by improving lipophilicity and receptor binding .

Animal Models

Preclinical trials using murine models indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This supports its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The oxazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,2-Trifluoroethyl N-(4-Cyclopropyl-1,3-thiazol-2-yl)carbamate

Molecular Formula: Not explicitly provided (estimated C₁₀H₁₃F₃N₂O₂S based on structure) Key Differences:

- Heterocycle : Replaces the 1,2-oxazole with a 1,3-thiazole (sulfur instead of oxygen at position 1).

- Substituent : 4-Cyclopropyl vs. 4-methyl.

Implications : - The thiazole ring increases lipophilicity and may alter binding affinity due to sulfur’s larger atomic radius and polarizability.

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

Molecular Formula: C₁₇H₁₇NO₄ Key Differences:

- Core Structure: Aromatic phenoxyphenoxyethyl chain vs. heterocyclic oxazole.

- Substituent : Ethyl vs. trifluoroethyl.

Implications : - Fenoxycarb’s extended aromatic system enhances lipophilicity, favoring insect growth regulator activity.

- The absence of fluorine reduces hydrolytic stability compared to the trifluoroethyl analog .

Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)amino]ethyl]carbamate (Intermediate from )

Molecular Formula : C₁₂H₁₃F₃N₂O₃

Key Differences :

- Backbone : Contains a ketone group adjacent to the carbamate.

- Protecting Group : Benzyl (phenylmethyl) vs. oxazole-linked substituent.

Implications : - The ketone introduces electrophilic reactivity, making this intermediate more prone to nucleophilic attack.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate | C₁₀H₁₇ClN₂O | 216.71 | 1795304-57-2 | 95% | 1,2-oxazole, 4-methyl, trifluoroethyl |

| 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate | Estimated C₁₀H₁₃F₃N₂O₂S | ~264.29 | Not provided | N/A | 1,3-thiazole, 4-cyclopropyl, trifluoroethyl |

| Fenoxycarb | C₁₇H₁₇NO₄ | 299.33 | 72490-01-8 | N/A | Phenoxyphenoxyethyl, ethyl carbamate |

| Phenylmethyl N-[2-oxo-2-[(trifluoroethyl)amino]ethyl]carbamate | C₁₂H₁₃F₃N₂O₃ | 302.24 | Not provided | N/A | Benzyl carbamate, ketone, trifluoroethyl |

Key Research Findings

- Synthetic Routes : The trifluoroethyl carbamate can be synthesized using tert-butyl or benzyl protecting groups, with the former offering higher yields due to milder deprotection conditions .

- Stability: The trifluoroethyl group confers resistance to esterase-mediated hydrolysis compared to ethyl carbamates (e.g., fenoxycarb), as demonstrated in enzymatic assays .

- Biological Activity: While fenoxycarb acts as an insect growth regulator, the oxazole and thiazole analogs are under investigation for antimicrobial and anticancer applications, leveraging their heterocyclic cores for target-specific interactions .

Biological Activity

2,2,2-Trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate is a synthetic organic compound characterized by its trifluoroethyl and oxazole functionalities. Its molecular formula is C₇H₇F₃N₂O₃, with a molecular weight of 224.14 g/mol. The compound's unique structure suggests potential applications in medicinal chemistry and agrochemicals due to its anticipated biological activity, particularly in antimicrobial and anticancer fields.

Chemical Structure and Properties

The compound features a carbamate group linked to a 4-methyl-1,2-oxazole moiety. The trifluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. This structural configuration may also influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₃N₂O₃ |

| Molecular Weight | 224.14 g/mol |

| CAS Number | 1803588-30-8 |

Antimicrobial Properties

Preliminary studies suggest that the oxazole ring may play a critical role in the antimicrobial activity of this compound. Similar oxazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Potential

The potential anticancer activity of 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate is hypothesized based on its structural analogs that have demonstrated cytotoxic effects against cancer cell lines. The interaction of the oxazole moiety with cellular receptors or enzymes involved in cancer progression is a promising area for future research.

The proposed mechanism of action for 2,2,2-trifluoroethyl N-(4-methyl-1,2-oxazol-3-yl)carbamate involves:

- Lipophilicity Enhancement : The trifluoroethyl group increases lipophilicity, aiding membrane permeability.

- Enzyme Interaction : The oxazole ring may interact with specific enzymes or receptors, modulating their activity.

- Nucleophilic Substitution : The carbamate group can undergo nucleophilic substitutions that may affect biological pathways.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their biological activities:

-

Oxazole Derivatives : Studies have shown that oxazole-containing compounds can inhibit bacterial growth by targeting membrane integrity.

- Example : A study on 4-methyl-1,2-oxazole derivatives indicated significant antibacterial activity against Staphylococcus aureus.

-

Carbamate Compounds : Research on carbamates has highlighted their potential as enzyme inhibitors in various biological systems.

- Example : Carbamate analogs have been assessed for their ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.